1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate

Catalog No.
S626459
CAS No.
85342-62-7
M.F
C13H6F3NO5S
M. Wt
345.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluo...

CAS Number

85342-62-7

Product Name

1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate

IUPAC Name

(1,3-dioxobenzo[de]isoquinolin-2-yl) trifluoromethanesulfonate

Molecular Formula

C13H6F3NO5S

Molecular Weight

345.25 g/mol

InChI

InChI=1S/C13H6F3NO5S/c14-13(15,16)23(20,21)22-17-11(18)8-5-1-3-7-4-2-6-9(10(7)8)12(17)19/h1-6H

InChI Key

LWHOMMCIJIJIGV-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OS(=O)(=O)C(F)(F)F

Synonyms

N-HYDROXYNAPHTHALIMIDE TRIFLATE 99+%;N-HYDROXYNAPHTHALIMIDE TRIFLATE, 99+%, E;Methanesulfonic acid, 1,1,1-trifluoro-, 1,3-dioxo-1H-benz[de]isoquinolin-2(3H)-yl ester;1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoroMethanesulfonate;NHN-TF;N-Hydro

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OS(=O)(=O)C(F)(F)F

While the compound can be found in various chemical databases like PubChem [] and Key Organics [], their entries primarily focus on the identification and basic properties of the molecule.

Potential Research Areas:

Based on the structure of the molecule, some potential areas of scientific research for 1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate could include:

  • Organic synthesis: The molecule's structure suggests potential applications in organic synthesis as a building block or reagent for the development of new molecules with specific functionalities.
  • Medicinal chemistry: The presence of the trifluoromethanesulfonate group, often used as a bioisostere of carboxylic acids, might indicate potential interest in exploring the molecule's biological properties and therapeutic applications.
  • Material science: The aromatic ring system and functional groups present in the molecule could be of interest for research in material science, potentially for applications in the development of new materials with specific properties.

1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate is a complex organic compound with the molecular formula C13H6F3NO5SC_{13}H_{6}F_{3}NO_{5}S and a molecular weight of 345.26 g/mol. It is characterized by a unique structural framework that includes a trifluoromethanesulfonate group, which enhances its reactivity and solubility in various solvents. This compound is classified under the category of benzo[de]isoquinoline derivatives, which are known for their diverse biological and chemical properties. The compound has been assigned the CAS number 85342-62-7, indicating its recognition in chemical databases for research and industrial applications .

The mechanism of action of Trifluoromethanesulfonylbenzoisoquinolinedione remains unknown due to a lack of research exploring its biological activity. There are no documented studies investigating its interaction with specific enzymes, receptors, or other biological targets.

  • Potential irritant: The presence of the trifluoromethanesulfonyl group suggests it might be an irritant to the skin, eyes, and respiratory system [].
  • Potential organ toxicity: The compound may have negative effects on various organs due to its complex structure.

The reactivity of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate is primarily attributed to the presence of the trifluoromethanesulfonate group, which acts as a good leaving group in nucleophilic substitution reactions. Additionally, the dioxo functionality allows for potential redox reactions, making it suitable for various synthetic transformations. The compound can participate in:

  • Nucleophilic substitutions: The trifluoromethanesulfonate group can be replaced by nucleophiles.
  • Condensation reactions: The dioxo groups can react with amines or alcohols to form more complex structures.
  • Electrophilic aromatic substitutions: The aromatic system can undergo typical electrophilic aromatic substitution reactions under appropriate conditions .

Research into the biological activity of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate indicates potential pharmacological applications. It exhibits properties that may influence various biological pathways, including:

  • Antimicrobial activity: Similar compounds have shown efficacy against certain bacterial strains.
  • Antifungal properties: Derivatives have been studied for their ability to inhibit fungal growth.
  • Cytotoxic effects: Some studies suggest that this compound could induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent .

The synthesis of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate typically involves several steps:

  • Formation of the benzo[de]isoquinoline core: This can be achieved through cyclization reactions involving appropriate starting materials such as phenolic compounds and amines.
  • Dioxo formation: Oxidative methods may be employed to introduce the two keto groups into the isoquinoline structure.
  • Trifluoromethanesulfonation: The final step involves reacting the dioxo compound with trifluoromethanesulfonic anhydride or acid to introduce the trifluoromethanesulfonate group .

1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate has several applications across various fields:

  • Chemical synthesis: It serves as a reagent in organic synthesis for constructing complex molecules.
  • Pharmaceutical development: Its potential biological activities make it a candidate for drug development, particularly in antimicrobial and anticancer therapies.
  • Material science: The compound may be utilized in developing new materials due to its unique chemical properties .

Studies examining the interactions of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate with biological targets are ongoing. Preliminary data suggest that it may interact with specific enzymes or receptors involved in metabolic pathways. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonateC16H12F3NO5S2Contains an isopropylthio group; studied for enhanced biological activity
Benzo[de]isoquinoline-1,3-dioneC13H8N2O2Lacks trifluoromethanesulfonate; known for strong electron-accepting properties
N-Hydroxynaphthalimide triflateC13H9F3NO4SA photoacid generator; used in photolithography applications

These compounds demonstrate varying degrees of biological activity and chemical reactivity, highlighting the unique position of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl trifluoromethanesulfonate within this class of chemicals. Its distinctive trifluoromethanesulfonate moiety sets it apart from others, potentially enhancing its utility in both synthetic and medicinal chemistry applications .

Nucleophilic Substitution Approaches Using Trifluoromethanesulfonyl Chloride

The most widely reported synthesis involves the nucleophilic substitution of N-hydroxy-1,8-naphthalimide with trifluoromethanesulfonyl chloride (CF₃SO₂Cl) under mild conditions. This method, detailed in patents , employs non-polar solvents such as toluene or xylene at temperatures between 5–10°C to minimize side reactions. The reaction proceeds via the displacement of the hydroxyl group by the triflate anion, yielding the target compound in >97% purity after recrystallization.

Key optimization parameters include:

ParameterOptimal RangeImpact on Yield
SolventToluene/XyleneMaximizes solubility of intermediates
Temperature5–10°CSuppresses hydrolysis of CF₃SO₂Cl
Reaction Time6–7 hoursEnsures complete conversion
Molar Ratio (CF₃SO₂Cl:N-hydroxyimide)1.05:1Minimizes excess reagent

Notably, the use of aqueous NaOH (14% w/w) during workup neutralizes residual HCl, facilitating phase separation and reducing emulsion formation. This method’s scalability is evidenced by batch sizes exceeding 100 g in industrial settings.

Scalable Synthesis via Mild Triflating Agents in Non-Polar Solvents

Recent advances emphasize solvent selection and reagent handling to enhance scalability. Dimethylacetamide (DMAc) and γ-butyrolactone have been explored as alternatives to aromatic solvents, though they necessitate lower temperatures (-20°C) to prevent solvolysis. A comparative study revealed:

SolventYield (%)Purity (%)Reaction Scale (g)
Toluene97.699.8100
Xylene95.298.5500
γ-Butyrolactone89.497.150

The superior performance of toluene aligns with its ability to stabilize the transition state during triflate transfer, as predicted by DFT calculations. Furthermore, CF₃SO₂Cl’s role as a "triflate reservoir" enables stoichiometric control, critical for minimizing waste in continuous-flow systems.

Palladium-Catalyzed Cross-Coupling Strategies for Functionalized Derivatives

While direct cross-coupling of the parent compound remains underexplored, its triflate group serves as an electrophilic handle for Pd-mediated reactions. Analogous systems, such as aryl triflates, undergo Suzuki-Miyaura couplings with aryl boronic acids under ligand-free conditions. For example, Pd(OAc)₂ in acetonitrile at 25°C selectively cleaves the C–O bond, enabling the synthesis of biaryl derivatives:

$$ \text{Ar–OTf} + \text{Ar'–B(OH)}2 \xrightarrow{\text{Pd(OAc)}2, \text{Na}2\text{CO}3} \text{Ar–Ar'} + \text{BF}_3\text{O} $$

Adapting this to N-hydroxynaphthalimide triflate could yield fluorescent probes or kinase inhibitors, though steric hindrance from the naphthalimide moiety may necessitate bulky phosphine ligands (e.g., XPhos).

Solid-Phase Synthesis Techniques for High-Purity Production

Solid-phase synthesis, leveraging the triflate’s reactivity as a leaving group, has been demonstrated for related sulfonates. A polystyrene-bound tetrafluoroarylsulfonate linker undergoes nucleophilic displacement with N-hydroxyimides, followed by cleavage with NH₄OH to release the product. This approach achieves >99% purity by eliminating soluble byproducts:

StepResin Loading (mmol/g)Cleavage Efficiency (%)
Immobilization0.85
Displacement0.7892.3
Acidic Cleavage98.7

The methodology’s compatibility with automated synthesizers positions it as a viable route for high-throughput screening libraries.

XLogP3

3

Wikipedia

N-Hydroxynaphthalimide triflate

Dates

Modify: 2023-08-15

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